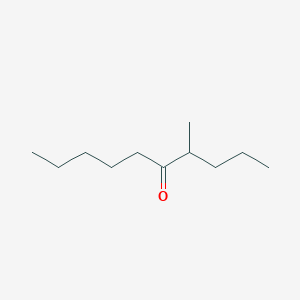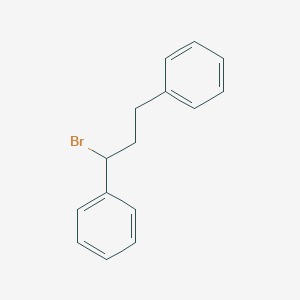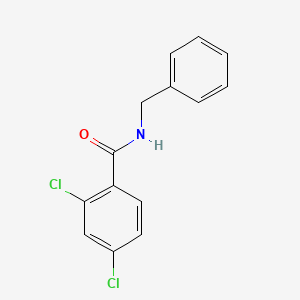
3-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids These compounds are characterized by the presence of a propanoic acid group attached to a phenyl ring, which in this case is substituted with methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde.
Condensation Reaction: The aldehydes undergo a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form the corresponding cinnamic acid derivatives.
Hydrogenation: The cinnamic acid derivatives are then hydrogenated using a catalyst like palladium on carbon (Pd/C) to yield the desired propanoic acid compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenylpropanoic acids.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propanoic acid would depend on its specific application. For example, if it exhibits anti-inflammatory properties, it might inhibit certain enzymes or signaling pathways involved in inflammation. The molecular targets and pathways would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)propanoic acid
- 3-(3,4,5-Trimethoxyphenyl)propanoic acid
- 3-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propanoic acid
Comparison
Compared to similar compounds, 3-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propanoic acid may exhibit unique properties due to the presence of multiple methoxy groups, which can influence its reactivity and biological activity. The specific arrangement and number of methoxy groups can affect the compound’s solubility, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
111033-72-8 |
|---|---|
Formule moléculaire |
C20H24O7 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
3-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H24O7/c1-23-15-7-6-12(8-16(15)24-2)14(11-19(21)22)13-9-17(25-3)20(27-5)18(10-13)26-4/h6-10,14H,11H2,1-5H3,(H,21,22) |
Clé InChI |
GUSXBPIONWQUKJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(CC(=O)O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-chlorophenyl)-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-phenox yphenyl)acetamide](/img/structure/B11964709.png)
![ethyl 4-({[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B11964719.png)
![(5E)-2-(4-bromophenyl)-5-(4-butoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11964720.png)


![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11964742.png)


![2-amino-4-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11964757.png)
![Methyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11964758.png)


![4-bromo-2-{(E)-[(6-ethoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol](/img/structure/B11964772.png)
